molecular formula C14H13N3O4S2 B2632780 N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide CAS No. 2034602-43-0

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide

Cat. No.: B2632780
CAS No.: 2034602-43-0
M. Wt: 351.4
InChI Key: DUEUWPKNRMBBFW-UHFFFAOYSA-N
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Description

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide is a complex organic compound that features a nitrothiophene moiety and a tetrahydrobenzothiophene core

Biochemical Analysis

Biochemical Properties

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as nitroreductases, which are responsible for the reduction of nitro groups to amines. This interaction is significant as it can lead to the formation of reactive intermediates that can further participate in biochemical pathways. Additionally, this compound can bind to proteins involved in oxidative stress responses, thereby influencing cellular redox states .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis. It influences cell signaling pathways by modulating the activity of key signaling molecules such as reactive oxygen species (ROS) and antioxidant enzymes. Furthermore, this compound affects gene expression by upregulating genes involved in oxidative stress responses and downregulating those associated with cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to nitroreductases, leading to the reduction of its nitro group and the generation of reactive intermediates. These intermediates can interact with DNA and proteins, causing oxidative damage and triggering apoptosis. Additionally, the compound can inhibit the activity of antioxidant enzymes such as superoxide dismutase and glutathione reductase, further enhancing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and chronic cellular damage, highlighting the importance of monitoring its stability and degradation in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can induce beneficial oxidative stress responses. At higher doses, it can cause significant oxidative damage, leading to adverse effects such as tissue necrosis and organ dysfunction. These findings underscore the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by nitroreductases, leading to the formation of amine derivatives. These metabolites can further participate in various biochemical reactions, including conjugation with glutathione and other cellular thiols. The compound’s metabolism can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters and can accumulate in specific cellular compartments. Its distribution is influenced by its lipophilicity and binding affinity to cellular proteins, which can affect its localization and accumulation within tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, the compound can be targeted to specific organelles such as mitochondria, where it can exert its effects on mitochondrial function and oxidative stress responses. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide typically involves multi-step organic reactions. One common method includes the nitration of thiophene to introduce the nitro group, followed by the formation of the benzothiophene core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted thiophene derivatives .

Scientific Research Applications

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline

Uniqueness

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide is unique due to its combination of a nitrothiophene moiety with a tetrahydrobenzothiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-N-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S2/c15-13(18)11-7-3-1-2-4-8(7)22-12(11)14(19)16-9-5-6-10(23-9)17(20)21/h5-6H,1-4H2,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEUWPKNRMBBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)C(=O)NC3=CC=C(S3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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